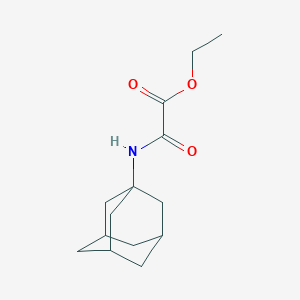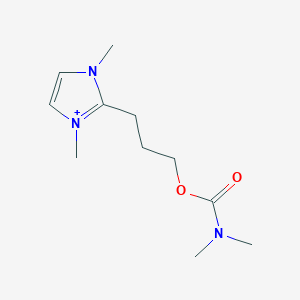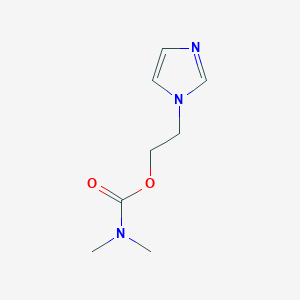
Ethyl (1-adamantylamino)(oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl (1-adamantylamino)(oxo)acetate, also known as Memantine, is a medication used for the treatment of Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the action of glutamate, a neurotransmitter that is involved in learning and memory processes.
Scientific Research Applications
Crystal Structure and Hydrogen Bonding
- Ethyl (1-adamantylamino)(oxo)acetate exhibits unique crystal structures and hydrogen bonding patterns. For instance, certain salts of this compound form chains along specific axes through hydrogen bonds. These structures showcase slight elongations and shortenings in the carbonyl and amide bonds, respectively, indicating interesting structural dynamics (Vícha, Nečas, Kozubková, & Potáček, 2009).
Chemical Synthesis
- Ethyl (1-adamantylamino)(oxo)acetate is a reactant in complex chemical synthesis processes. For example, it's involved in the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates, highlighting its utility in creating specialized organic compounds. These processes often involve a notable energy barrier for bond rotation, indicating a degree of molecular stability and potential for further chemical applications (Yavari, Aghazadeh, & Tafazzoli, 2002; Yavari, Nasiri, & Djahaniani, 2005).
Molecular Analysis and Docking
- In-depth structural analysis of ethyl (1-adamantylamino)(oxo)acetate derivatives has been conducted to understand the impact of molecular substitutions, such as fluorine. These analyses involve a variety of techniques including X-ray crystallography, quantum theory, and molecular docking, providing insights into the molecule's properties and potential interactions with biological targets (Al-Wahaibi et al., 2018).
properties
IUPAC Name |
ethyl 2-(1-adamantylamino)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-2-18-13(17)12(16)15-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,2-8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHRNAAMSSTIJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[6-(Ethylsulfanyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B493135.png)
![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-yl ethyl sulfide](/img/structure/B493136.png)
![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-yl butyl sulfide](/img/structure/B493137.png)
![Methyl 4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B493138.png)




![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B493148.png)
methanol](/img/structure/B493149.png)

![1-Methylimidazo[1,2-a]pyridin-1-ium-7-yl dimethylcarbamate](/img/structure/B493152.png)